molecular formula C22H21N3O3 B6491822 2-(3,4-dimethoxyphenyl)-5-(2-phenylethyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1326909-23-2

2-(3,4-dimethoxyphenyl)-5-(2-phenylethyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B6491822
CAS No.: 1326909-23-2
M. Wt: 375.4 g/mol
InChI Key: KFSVRWATZUIMPH-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-5-(2-phenylethyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a complex organic compound characterized by its unique pyrazolo[1,5-a]pyrazine core structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-5-(2-phenylethyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with phenylethylamine to form an intermediate Schiff base, which is then cyclized with hydrazine derivatives under controlled conditions to yield the final pyrazolo[1,5-a]pyrazine structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-5-(2-phenylethyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Halogenated derivatives or other substituted products.

Scientific Research Applications

2-(3,4-dimethoxyphenyl)-5-(2-phenylethyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-5-(2-phenylethyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-dimethoxyphenyl)-5-(2-phenylethyl)-4H,5H-pyrazolo[1,5-a]pyrazin-3-one
  • 2-(3,4-dimethoxyphenyl)-5-(2-phenylethyl)-4H,5H-pyrazolo[1,5-a]pyrazin-2-one

Uniqueness

Compared to similar compounds, 2-(3,4-dimethoxyphenyl)-5-(2-phenylethyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one may exhibit unique biological activities or chemical reactivity due to the specific positioning of functional groups on its core structure. This can influence its binding affinity to molecular targets and its overall stability and solubility.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-(2-phenylethyl)pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c1-27-20-9-8-17(14-21(20)28-2)18-15-19-22(26)24(12-13-25(19)23-18)11-10-16-6-4-3-5-7-16/h3-9,12-15H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFSVRWATZUIMPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CCC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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